molecular formula C10H15ClN2S B2688765 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride CAS No. 1210206-48-6

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride

Cat. No.: B2688765
CAS No.: 1210206-48-6
M. Wt: 230.75
InChI Key: FJNHKHQSGIUPDA-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2S It is known for its unique structural features, which include a sulfanyl group attached to a dimethylphenyl ring and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride typically involves the following steps:

  • Formation of the Sulfanyl Intermediate: : The initial step involves the reaction of 3,4-dimethylphenyl thiol with an appropriate halogenated ethanimidamide precursor under controlled conditions. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Hydrochloride Formation: : The resulting sulfanyl intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanimidamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted ethanimidamide derivatives.

Scientific Research Applications

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,4-Dimethylphenyl)sulfanyl]ethanamine
  • **2-[(3,4-Dimethylphenyl)sulfanyl]ethanamide
  • **2-[(3,4-Dimethylphenyl)sulfanyl]ethanethioamide

Uniqueness

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfanyl group with an ethanimidamide moiety makes it a valuable compound for various research applications.

Biological Activity

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the 3,4-dimethylphenyl group enhances its pharmacological properties. The chemical structure can be represented as follows:

C11H14ClN3S\text{C}_{11}\text{H}_{14}\text{ClN}_3\text{S}

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to inhibit specific enzymes crucial for bacterial growth and proliferation.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting critical cellular pathways.

Biological Activity Overview

A summary of the compound's biological activities is presented in the table below:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerInduces apoptosis in cancer cell lines with IC50 values ranging from 0.3 to 1.2 µM.
Anti-inflammatoryPotential to reduce inflammation markers in vitro.
AntifungalShows promise as part of combination therapies for fungal infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

  • Anticancer Activity : A study demonstrated that a related compound with a similar sulfonamide structure exhibited significant cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines, with an IC50 value of 0.3 µM. This suggests that modifications to the phenyl group can enhance potency against cancer cells .
  • Antimicrobial Efficacy : Research indicated that sulfonamide derivatives are effective against Gram-positive and Gram-negative bacteria. The presence of the dimethylphenyl group may contribute to improved binding affinity to bacterial enzymes, enhancing antimicrobial efficacy.
  • Anti-inflammatory Effects : In vitro studies showed that compounds with sulfonamide groups can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.ClH/c1-7-3-4-9(5-8(7)2)13-6-10(11)12;/h3-5H,6H2,1-2H3,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNHKHQSGIUPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(=N)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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